molecular formula C17H27NO3 B196126 Nordihydrocapsaicin CAS No. 28789-35-7

Nordihydrocapsaicin

Cat. No.: B196126
CAS No.: 28789-35-7
M. Wt: 293.4 g/mol
InChI Key: VQEONGKQWIFHMN-UHFFFAOYSA-N
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Description

Nordihydrocapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, the primary compound responsible for the pungency of chili peppers. This compound accounts for about 7% of the total capsaicinoids mixture and has approximately half the pungency of capsaicin . It is a lipophilic, colorless, odorless crystalline to waxy solid with a Scoville heat unit rating of 9,100,000 .

Mechanism of Action

Target of Action

Nordihydrocapsaicin is a capsaicinoid, an analog and congener of capsaicin found in chili peppers . Like capsaicin, it acts as an irritant . It accounts for about 7% of the total capsaicinoids mixture and has about half the pungency of capsaicin .

Mode of Action

It is known that they interact with a receptor called the transient receptor potential vanilloid 1 (trpv1), which is involved in the sensation of heat and pain .

Biochemical Pathways

Capsaicinoids are synthesized by the condensation of vanillylamine, derived from the phenylpropanoid pathway, and a series of branched-chain fatty acid moieties, originating from the branched-chain fatty acid pathway . This compound is one of the products of this biosynthetic pathway .

Pharmacokinetics

Capsaicin, and by extension this compound, is known to be effectively absorbed topically from the skin . It has high oral bioavailability and skin absorption, making its topical application effective in various musculoskeletal or neuropathic pain conditions .

Result of Action

The primary result of this compound’s action is the sensation of heat and pain due to its interaction with the TRPV1 receptor . This can have therapeutic effects, such as pain relief .

Action Environment

The pungency of capsaicinoids, including this compound, is influenced by environmental conditions such as heat waves, and it increases with the maturation of the fruit . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nordihydrocapsaicin can be synthesized through the condensation of vanillylamine with 7-methyloctanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Capsicum species. The process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Capsaicin: The most abundant and potent capsaicinoid, responsible for the majority of the pungency in chili peppers.

    Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain, accounting for about 22% of the total capsaicinoids.

    Homocapsaicin: Contains an additional methylene group in the acyl chain compared to capsaicin.

    Homodihydrocapsaicin: Similar to homocapsaicin but with a saturated acyl chain.

Uniqueness of Nordihydrocapsaicin: this compound is unique in its moderate pungency and specific structural features, making it a valuable compound for studying the structure-activity relationships of capsaicinoids and their biological effects .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEONGKQWIFHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042217
Record name Nordihydrocapsaicin
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28789-35-7
Record name Nordihydrocapsaicin
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Record name Nordihydrocapsaicin
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Record name Nordihydrocapsaicin
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Record name 28789-35-7
Source European Chemicals Agency (ECHA)
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Record name NORDIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF657P8DA8
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Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 61 °C
Record name Nordihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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